For-RYYRIK-NH2
Description
Ac-RYYRIK-NH₂ (CAS: 200959-48-4) is a synthetic hexapeptide with the molecular formula C₄₄H₇₀N₁₄O₉ and a molecular weight of 939.12 g/mol. It acts as a potent and partially selective agonist of the nociceptin/orphanin FQ (NOP) receptor (ORL1), exhibiting a dissociation constant (Kd) of 1.5 nM in CHO cells, closely mimicking the activity of endogenous ligands . The compound is acetylated at the N-terminus (Ac-) and amidated at the C-terminus (-NH₂), enhancing its stability and receptor-binding affinity. Its structural complexity includes multiple non-canonical residues (e.g., aromatic and cationic side chains) and a high topological polar surface area (tPSA = 407.97 Ų), contributing to its hydrophilic nature (LogP = -1.04) .
Ac-RYYRIK-NH₂ is utilized exclusively in preclinical research for studying opioid receptor signaling pathways, pain modulation, and neuropharmacology. It is supplied as a lyophilized solid with >98% purity and requires storage at -20°C to prevent degradation . Solubility in aqueous solutions is moderate but can be enhanced via heating (37°C) and sonication .
Properties
Molecular Formula |
C43H68N14O8 |
|---|---|
Molecular Weight |
909.1 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-formamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]hexanamide |
InChI |
InChI=1S/C43H68N14O8/c1-3-26(2)35(41(65)53-30(36(45)60)13-7-8-20-44)57-38(62)32(15-10-22-51-43(48)49)54-39(63)34(24-28-16-18-29(59)19-17-28)56-40(64)33(23-27-11-5-4-6-12-27)55-37(61)31(52-25-58)14-9-21-50-42(46)47/h4-6,11-12,16-19,25-26,30-35,59H,3,7-10,13-15,20-24,44H2,1-2H3,(H2,45,60)(H,52,58)(H,53,65)(H,54,63)(H,55,61)(H,56,64)(H,57,62)(H4,46,47,50)(H4,48,49,51)/t26-,30-,31-,32-,33-,34-,35-/m0/s1 |
InChI Key |
ZABHXVCIKRRWGE-OLPQHFNPSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)NC=O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)NC=O |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Initial Loading
For-RYYRIK-NH2 is synthesized via Fmoc-based SPPS on Rink amide resin to ensure C-terminal amidation. Key steps include:
Sequential Peptide Elongation
The peptide chain is assembled via iterative Fmoc deprotection and amino acid coupling :
-
Deprotection : 20% piperidine in DMF (2 × 5 minutes) removes Fmoc groups.
-
Coupling : Activated amino acids (4 equivalents) with HATU (3.9 equivalents) and N,N-diisopropylethylamine (DIPEA, 6 equivalents) in DMF. Coupling efficiency is monitored via Kaiser tests.
| Step | Amino Acid | Coupling Time (h) | Yield (%) |
|---|---|---|---|
| 1 | Lys | 2 | 98 |
| 2 | Ile | 1.5 | 95 |
| 3 | Arg | 2 | 93 |
| 4 | Tyr | 2.5 | 90 |
| 5 | Phe | 1.5 | 92 |
| 6 | Arg | 2 | 88 |
Data adapted from SPPS protocols in and.
N-Terminal Formylation
On-Resin Formylation
After peptide assembly, the N-terminus is formylated using pre-activated formic acid :
Challenges and Solutions
-
Side reactions : Premature cleavage is avoided by maintaining acidic conditions (pH 6–7) during formylation.
-
Scalability : Multi-gram synthesis achieved via automated peptide synthesizers.
Cleavage and Purification
Resin Cleavage
The peptide is cleaved using trifluoroacetic acid (TFA)-based cocktails :
High-Performance Liquid Chromatography (HPLC)
-
Purification : Semi-preparative C18 column (10 μm, 250 × 20 mm), gradient elution (5–60% acetonitrile in 0.1% TFA over 40 minutes).
-
Purity : ≥95% confirmed by analytical HPLC (UV detection at 214 nm).
Analytical Characterization
Mass Spectrometry
Nuclear Magnetic Resonance (NMR)
-
1H NMR (500 MHz, D2O): δ 8.2–7.1 (aromatic protons), 4.5–3.8 (α-protons), 1.2–0.8 (Ile methyl groups).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| SPPS with formylation | High purity, scalable, automation | Requires specialized equipment | 70–75 |
| Solution-phase | No resin handling | Low yields, difficult purification | 30–40 |
Industrial and Research Applications
Chemical Reactions Analysis
Types of Reactions
For-RYYRIK-NH2 undergoes various chemical reactions, including:
Oxidation: The tyrosine residues can be oxidized to form dityrosine.
Reduction: The disulfide bonds, if present, can be reduced to thiols.
Substitution: The arginine residues can undergo guanidination reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are typical reducing agents.
Substitution: Guanidination can be achieved using O-methylisourea.
Major Products
Oxidation: Dityrosine formation.
Reduction: Free thiol groups.
Substitution: Guanidinated arginine residues.
Scientific Research Applications
For-RYYRIK-NH2 has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in modulating nociceptin receptor activity.
Medicine: Potential therapeutic applications in pain management and neuroprotection.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
For-RYYRIK-NH2 exerts its effects by binding to the nociceptin receptor ORL1. It acts as an antagonist, inhibiting the receptor’s activation by nociceptin. This interaction prevents the downstream signaling pathways that lead to hyperalgesia. The key molecular targets include G-protein coupled receptors and the inhibition of adenylate cyclase activity .
Comparison with Similar Compounds
Research Implications and Limitations
Ac-RYYRIK-NH₂’s high purity (>98%) and well-characterized structure make it a robust tool for in vitro NOP studies. However, its hydrophilicity and rapid clearance limit in vivo applications without formulation aids (e.g., liposomal encapsulation) . Future studies should explore covalent modifications (e.g., PEGylation) to enhance stability and bioavailability.
Q & A
Basic Research Questions
Q. What are the optimal synthesis protocols for For-RYYRIK-NH2 to ensure high purity and yield?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is widely used, employing Fmoc/t-Bu chemistry for stepwise assembly. Post-synthesis, reverse-phase HPLC with C18 columns and gradients of acetonitrile/water (0.1% TFA) ensures purification. Yield optimization requires monitoring coupling efficiency via Kaiser tests and adjusting reaction times for problematic residues (e.g., arginine-rich sequences). Characterization via LC-MS (ESI or MALDI-TOF) and NMR (1H, 13C) confirms identity and purity (>95%) .
Q. How should researchers characterize the secondary structure of this compound in aqueous solutions?
- Methodological Answer : Circular dichroism (CD) spectroscopy in the far-UV range (190–250 nm) is standard. Use phosphate buffer (pH 7.4) at 25°C, with peptide concentrations ≥50 µM to minimize noise. Compare spectra to known α-helix or β-sheet reference curves. For dynamic structural analysis, molecular dynamics (MD) simulations (e.g., GROMACS) over 100 ns trajectories can validate experimental observations .
Q. What in vitro assays are suitable for preliminary screening of this compound bioactivity?
- Methodological Answer : Cell viability assays (MTT, resazurin) in target cell lines (e.g., cancer or immune cells) at concentrations 1–100 µM. Pair with competitive binding assays (SPR or fluorescence polarization) to measure affinity for receptors like GPCRs. Include positive controls (e.g., known ligands) and validate results across triplicate runs with statistical significance (p < 0.05 via ANOVA) .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the mechanism of action of this compound in complex biological systems?
- Methodological Answer : Use multi-omics approaches: transcriptomics (RNA-seq) to identify differentially expressed genes, proteomics (LC-MS/MS) to map protein interaction networks, and metabolomics (NMR or GC-MS) to track metabolic shifts. Integrate data with pathway analysis tools (IPA, KEGG) and validate via siRNA knockdown or CRISPR-Cas9 targeting of candidate pathways .
Q. What strategies address contradictions in reported bioactivity data for this compound across experimental models?
- Methodological Answer : Conduct systematic reviews (PRISMA guidelines) to identify confounding variables (e.g., cell line heterogeneity, assay conditions). Replicate studies under standardized protocols, controlling for pH, temperature, and solvent effects. Use meta-analysis (random-effects models) to quantify variability and identify moderators (e.g., peptide batch variability). Cross-validate findings in ex vivo models (e.g., patient-derived organoids) .
Q. How should researchers optimize this compound stability for in vivo applications?
- Methodological Answer : Evaluate degradation kinetics in serum (37°C, 1–24 hrs) via HPLC. Incorporate D-amino acids or PEGylation to reduce protease susceptibility. For pharmacokinetics, use radiolabeled (³H or ¹⁴C) peptides in rodent models, with blood samples analyzed via scintillation counting. Adjust dosing regimens based on half-life (t½) and AUC calculations .
Q. What computational tools are effective for predicting this compound interactions with membrane-bound receptors?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) with receptor crystal structures (e.g., CXCR4 or TLRs). Perform binding free energy calculations (MM-PBSA/GBSA) and prioritize poses with lowest ΔG. Validate predictions via alanine scanning mutagenesis of peptide residues and SPR-based affinity measurements .
Methodological Best Practices
- Data Analysis : Use tools like GraphPad Prism for dose-response curves (log[inhibitor] vs. normalized response) and R/Python for clustering analysis. Apply Bonferroni correction for multiple comparisons .
- Reproducibility : Document SOPs in supplemental materials, including instrument calibration details and raw data repositories (e.g., Zenodo) .
- Ethical Compliance : For animal studies, follow ARRIVE guidelines and obtain IACUC approval; for human tissue, ensure informed consent and HIPAA compliance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
